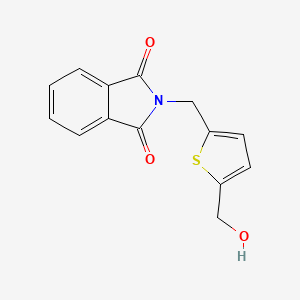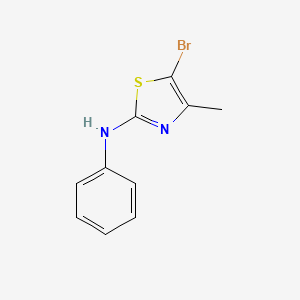
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indane moiety linked to a dipropylaminoacetamide group, which contributes to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through cyclization reactions involving aromatic precursors.
Attachment of the Dipropylamino Group:
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,3-dihydro-1H-inden-1-yl)-2-(dimethylamino)acetamide
- N-(2,3-dihydro-1H-inden-1-yl)-2-(diethylamino)acetamide
- N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)ethanol
Uniqueness
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide is unique due to its specific combination of the indane moiety and the dipropylaminoacetamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
72336-23-3 |
|---|---|
Molekularformel |
C17H26N2O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide |
InChI |
InChI=1S/C17H26N2O/c1-3-11-19(12-4-2)13-17(20)18-16-10-9-14-7-5-6-8-15(14)16/h5-8,16H,3-4,9-13H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
GUPDCCSMEATRQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC(=O)NC1CCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


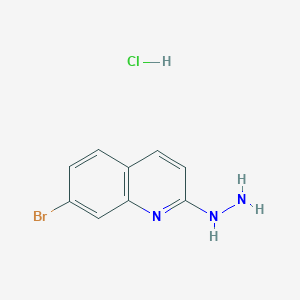

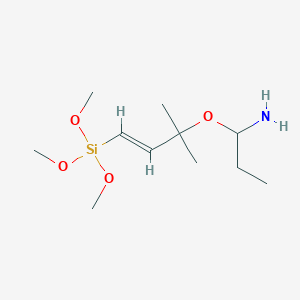
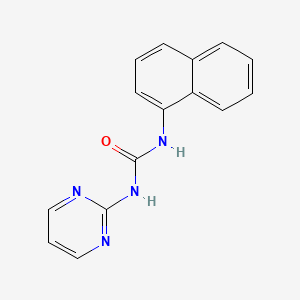
![cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate](/img/structure/B11850598.png)
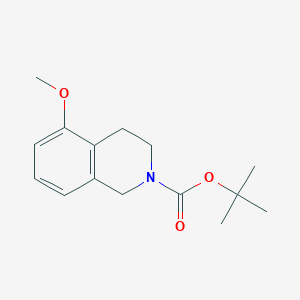
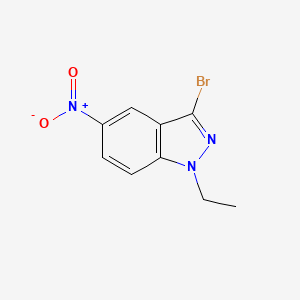
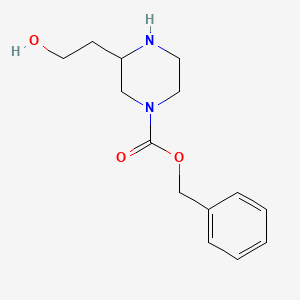

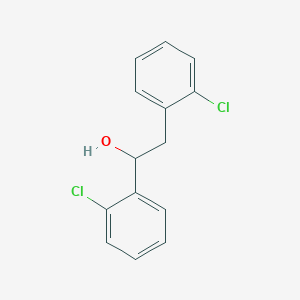
![6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11850632.png)
